molecular formula C11H13NO B1281387 6-Amino-3,3-dimethylindan-1-one

6-Amino-3,3-dimethylindan-1-one

Cat. No. B1281387
M. Wt: 175.23 g/mol
InChI Key: VCRCWTVHLMFOJU-UHFFFAOYSA-N
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Patent
US05401848

Procedure details

A solution of 1,1-dimethyl-5-nitro-indan-3-one (6.5 g, 3.17 mmoles, prepared according to part D of Example 1) in methanol (150 ml) containing 5% palladium on carbon (0.75 g) was stirred under hydrogen gas at 15 psi for four hours. The catalyst was filtered and the methanol was recovered under vacuum to obtain a green solid (5.72 g). The reaction product was used in the next step without further purification. 1H NMR (CDCl3) δ 7.26 (d, J=8.20 Hz, 1H), 6.95 (m, 2H), 3.82 (broad s, 2H), 2.55 (s, 2H), 1.36 (s, 6H); 13C NMR (CDCl3) δ 206.25, 154.53, 146.05, 136.27, 124.04, 123.03, 107.14, 53.41, 37.74, 30.04.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.75 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[C:10]2[C:5](=[CH:6][C:7]([N+:11]([O-])=O)=[CH:8][CH:9]=2)[C:4](=[O:14])[CH2:3]1>CO.[Pd]>[NH2:11][C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[C:2]([CH3:1])([CH3:15])[CH2:3][C:4]2=[O:14]

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
CC1(CC(C2=CC(=CC=C12)[N+](=O)[O-])=O)C
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
0.75 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under hydrogen gas at 15 psi for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CUSTOM
Type
CUSTOM
Details
the methanol was recovered under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC=1C=C2C(CC(C2=CC1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.72 g
YIELD: CALCULATEDPERCENTYIELD 1029.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.